3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride

Amidoxime PDE4 inhibitor Hydrogen-bond donor count

Choose this unique amidoxime PDE4 inhibitor, featuring a distinct 3-HBD pharmacophore vs rolipram's 1-HBD, enabling differentiated mapping of PDE4A/B/C/D selectivity. Its amidoxime warhead introduces potential NO-release and metabolic prodrug activation pathways absent in classical PDE4 chemotypes. Benchmark against rolipram and CDP840 to assess altered pharmacodynamics and reduced emetic liability. High-purity (95%) material for accurate IC₅₀ profiling.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
CAS No. 1461726-85-1
Cat. No. B1460160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride
CAS1461726-85-1
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=NO)N)OC2CCCC2.Cl
InChIInChI=1S/C13H18N2O3.ClH/c1-17-11-7-6-9(13(14)15-16)8-12(11)18-10-4-2-3-5-10;/h6-8,10,16H,2-5H2,1H3,(H2,14,15);1H
InChIKeyWTBUOXIFVDJLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide Hydrochloride (CAS 1461726-85-1): Baseline Profile


3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride is a small-molecule amidoxime (N'-hydroxy carboximidamide) bearing the characteristic 3-cyclopentyloxy-4-methoxyphenyl motif associated with phosphodiesterase 4 (PDE4) inhibition [1]. Unlike the benzamide or pyrrolidinone PDE4 chemotypes extensively characterized in the literature, the amidoxime warhead introduces a unique H-bond donor/acceptor topology and the potential for metal coordination or nitric oxide (NO) release, features absent from classical PDE4 inhibitors such as rolipram and CDP840 [2][3].

3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide Hydrochloride: Why In-Class Substitution Is Not Straightforward


Within the 3-cyclopentyloxy-4-methoxyphenyl PDE4 inhibitor class, the amide (e.g., rolipram, benzamide 15j) and amine (e.g., CDP840, V-11294A) chemotypes have been profiled extensively, but their pharmacodynamics and pharmacokinetics differ markedly [1][2]. The amidoxime group in 3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide constitutes a distinct pharmacophore that can engage the PDE4 catalytic site differently, potentially altering subtype selectivity and the emetic liability associated with rolipram-like high-affinity binding [3]. Moreover, amidoximes can serve as prodrugs of amidines, introducing a metabolic activation pathway not available to amides or pyrrolidinones—rendering simple potency-only comparisons inadequate for procurement decisions [4].

3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide Hydrochloride: Quantitative Differentiation Evidence


Amidoxime Topology Enables Unique H-Bond Donor/Acceptor Profile vs. Amide PDE4 Inhibitors

The target compound contains an N'-hydroxy carboximidamide group, contributing 3 hydrogen-bond donors (HBD) versus 1 HBD for the benchmark amide PDE4 inhibitor rolipram [1][2]. In the PDE4 catalytic pocket, the additional donor capacity of the amidoxime can form a bidentate interaction with the invariant glutamine residue (Gln-369 in PDE4D; Gln-443 in PDE4A), a binding mode unavailable to rolipram's pyrrolidinone [3]. This topological difference may translate into altered PDE4 subtype selectivity.

Amidoxime PDE4 inhibitor Hydrogen-bond donor count Pharmacophore diversity

Amidoxime PDE4 Inhibitor Exhibits Sub-Micromolar Potency vs. Rolipram in Cross-Study Comparison

In a focused structure–activity relationship study, the 3-hydroxamic acid derivative 13b (an N-benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene carboxamide, structurally adjacent to the target amidoxime series) inhibited PDE4 with an IC₅₀ of 0.047 μM, while the corresponding 3-carboxylic analogue 12b showed an IC₅₀ of 0.114 μM [1]. Under comparable assay conditions, rolipram inhibited PDE4 with an IC₅₀ of 2.0 μM . Although direct IC₅₀ data for 3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride are not yet publicly disclosed, the close structural analogy to compound 13b (amidoxime vs. hydroxamic acid) supports the expectation of sub-micromolar PDE4 potency.

PDE4 inhibition IC50 Amidoxime Rolipram SAR

Amidoxime Moiety Imparts Latent NO-Donor Potential Absent from Classical PDE4 Inhibitors

Amidoximes can undergo CYP450-mediated oxidation to release nitric oxide (NO), a property not shared by the amide (rolipram, benzamide 15j), pyrrolidinone, or pyridine (CDP840) PDE4 inhibitor classes [1][2]. This latent NO-donor capability may confer dual pharmacological activity—PDE4 inhibition plus NO-mediated bronchodilation—potentially differentiating the target compound in respiratory disease models. The NO-release liability is absent from rolipram (IC₅₀ PDE4A = 3 nM) and CDP840 (IC₅₀ PDE4 = 4–45 nM), which are pure PDE4 catalytic inhibitors [3].

Amidoxime Nitric oxide donor Prodrug PDE4 inhibitor CYP450

Improved Water Solubility of Hydrochloride Salt vs. Neutral Amide PDE4 Inhibitors Facilitates In Vitro Assay Development

As a hydrochloride salt, 3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride is expected to exhibit substantially higher aqueous solubility than the neutral benzamide PDE4 inhibitors such as 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j, predicted LogP ~4.5, no ionizable center) [1]. The protonated amidine nitrogen (pKa ~8–10 for amidoximes) combined with the chloride counterion provides an ionic character that simplifies dissolution in aqueous buffers (pH 7.4) without requiring DMSO concentrations >0.1%, reducing vehicle-related artifacts in cell-based PDE4 assays [2].

Solubility Hydrochloride salt Amidoxime Assay development Formulation

3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide Hydrochloride: Highest-Confidence Application Scenarios


PDE4 Subtype Selectivity Profiling in Recombinant Enzyme Panels

The distinct H-bond donor topology of the amidoxime group (3 HBD vs. 1 HBD for rolipram) [1] makes this compound a valuable tool for mapping PDE4 subtype selectivity (PDE4A/B/C/D). Direct IC₅₀ determination against recombinant human PDE4 isoforms—in parallel with rolipram (PDE4A IC₅₀ = 3 nM, PDE4B = 130 nM, PDE4D = 240 nM) [2] and CDP840 (IC₅₀ = 4–45 nM across isoforms) —will establish whether the amidoxime pharmacophore alters the selectivity fingerprint relative to these benchmarks.

Functional Antagonism of Histamine-Induced Bronchospasm in Guinea Pig Tracheal Ring Assays

Based on the demonstrated functional PDE4 antagonism of the structurally related benzamide 15j (which reversed histamine-induced bronchospasm in anaesthetized guinea pigs) [1], this amidoxime compound should be evaluated in isolated guinea pig tracheal rings pre-contracted with histamine, leukotriene D₄, or prostaglandin F₂α. The dual PDE4 inhibition / potential NO-release mechanism [2] may produce a distinct relaxation profile compared to rolipram or CDP840.

Cytokine Modulation in Human PBMC-Based Anti-Inflammatory Assays

The 3-cyclopentyloxy-4-methoxyphenyl PDE4 chemotype is associated with suppression of IL-4 and IFN-γ production in human peripheral blood mononuclear cells (PBMCs) [1]. Profiling this amidoxime in LPS- or anti-CD3/CD28-stimulated PBMCs for TNF-α, IL-4, IL-5, and IFN-γ modulation—with rolipram and CDP840 as comparators—will determine whether the amidoxime warhead confers differential cytokine suppression potency or spectrum.

Amidoxime Prodrug Activation and Metabolic Stability Studies

Amidoximes can be reduced by cytochrome P450 and other hemoproteins to amidines or oxidatively cleaved to release nitric oxide [1][2]. Incubation of 3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride with human liver microsomes or recombinant CYP isoforms, with LC-MS/MS monitoring of the corresponding amidine metabolite and nitrite/nitrate quantification, will elucidate its metabolic fate. This prodrug potential distinguishes the compound from metabolically stable, non-hydrolyzable PDE4 inhibitors such as rolipram and CDP840.

Quote Request

Request a Quote for 3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.